Isomerization Equilibrium: ΔH0 for Me3SiNC Formation from Me3SiCN
Trimethylsilyl isocyanide (Me3SiNC) is thermodynamically less favored than its cyanide isomer Me3SiCN, with an enthalpy of isomerization of ΔH0 = 16.75 ± 0.17 kJ mol-1 [1]. The mole fraction of Me3SiNC in the equilibrium liquid mixture at 25°C is only 0.0015 ± 0.0005, indicating that the isocyanide form constitutes just 0.15% of the equilibrium mixture [1]. This stands in contrast to alkyl isocyanides such as tert-butyl isocyanide, which do not undergo analogous reversible isomerization to a cyanide form under ambient conditions.
| Evidence Dimension | Isomerization Enthalpy and Equilibrium Mole Fraction |
|---|---|
| Target Compound Data | ΔH0 = 16.75 ± 0.17 kJ mol-1; mole fraction (isocyanide) = 0.0015 ± 0.0005 at 25°C |
| Comparator Or Baseline | tert-Butyl isocyanide (no reversible isomerization to cyanide under ambient conditions) |
| Quantified Difference | Me3SiNC exhibits a measurable, low-energy isomerization equilibrium; alkyl isocyanides do not. |
| Conditions | Variable temperature infrared spectroscopy of neat liquid equilibrium mixture |
Why This Matters
The low equilibrium concentration of Me3SiNC relative to Me3SiCN informs storage stability considerations and suggests that in situ generation strategies may be preferable to long-term storage of the pure isocyanide, a critical factor in procurement and experimental design.
- [1] Bither, T. A., Knoth, W. H., Lindsey, R. V., & Sharkey, W. H. (1958). The constitution, vibrational spectra and proton resonance spectra of trimethylsilyl cyanide and isocyanide. Spectrochimica Acta Part A: Molecular Spectroscopy, 26(4), 859-865. View Source
